![molecular formula C12H16N2O3S B2657081 ethyl N-{[2-(methoxymethyl)phenyl]carbamothioyl}carbamate CAS No. 1803610-72-1](/img/structure/B2657081.png)
ethyl N-{[2-(methoxymethyl)phenyl]carbamothioyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-{[2-(methoxymethyl)phenyl]carbamothioyl}carbamate is a chemical compound with the CAS Number: 1803610-72-1 . It has a molecular weight of 268.34 and is typically in powder form . The InChI code for this compound is 1S/C12H16N2O3S/c1-3-17-12(15)14-11(18)13-10-7-5-4-6-9(10)8-16-2/h4-7H,3,8H2,1-2H3, (H2,13,14,15,18) .
Applications De Recherche Scientifique
Molecular Structure and Reactivity
Research on compounds with similar functionalities, such as ethyl carbamate derivatives, focuses on their molecular structure, reactivity, and potential applications in developing new materials or drugs. For instance, studies on N-carbethoxy-N′-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea, a compound with a similar functional group arrangement, have detailed its tautomeric forms and intramolecular hydrogen bonding, which stabilize its molecular structure. This insight into molecular behavior and stability is crucial for applications in material science and pharmaceuticals (Dolzhenko et al., 2010).
Photodegradation Studies
The study of photodegradation of pesticides, including those with carbamate structures, in various media is essential for understanding their environmental impact and stability. Such research is vital for developing safer and more eco-friendly pesticides and assessing their behavior in different environmental contexts (Sanz-Asensio et al., 1999).
Synthesis and Biological Activity
Synthetic pathways and the biological activity of carbamate compounds, including their potential as antineoplastic and antifilarial agents, are significant research areas. This information is crucial for drug development, offering insights into new therapeutic agents' design and synthesis. For example, the study of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives highlights the synthesis and exploration of their antineoplastic and antifilarial activities, demonstrating the potential medical applications of carbamate derivatives (Ram et al., 1992).
Environmental and Food Safety
Ethyl carbamate's presence in alcoholic beverages and fermented foods as a carcinogen has led to research focused on its detection, toxicity, and mitigation strategies. This research is crucial for public health, aiming to reduce exposure to potentially harmful compounds in food and the environment. Techniques for detecting ethyl carbamate and strategies for reducing its levels in alcoholic beverages represent significant advancements in ensuring food safety and public health (Gowd et al., 2018).
Safety and Hazards
This compound is associated with several hazard statements including H302, H312, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It is also advised to keep away from heat/sparks/open flames/hot surfaces .
Propriétés
IUPAC Name |
ethyl N-[[2-(methoxymethyl)phenyl]carbamothioyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-3-17-12(15)14-11(18)13-10-7-5-4-6-9(10)8-16-2/h4-7H,3,8H2,1-2H3,(H2,13,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQHAEUTBOOKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=CC=CC=C1COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


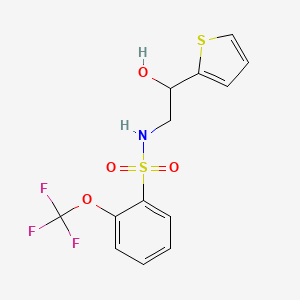
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2657000.png)
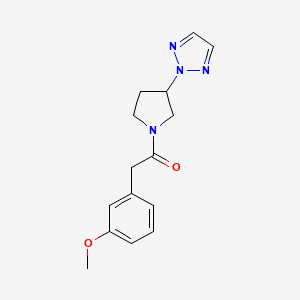

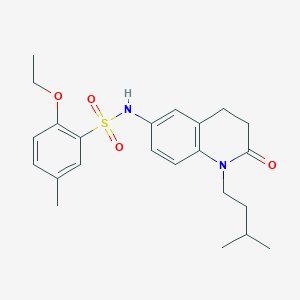
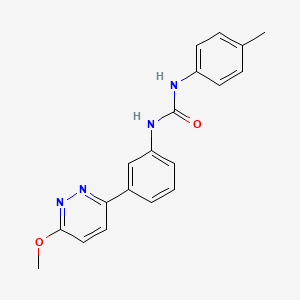
![2-(4-chlorophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2657013.png)
![2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2657014.png)
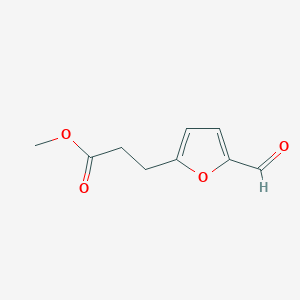

![[1-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2657017.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide](/img/structure/B2657018.png)
